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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyronitrile, a bifunctional molecule containing both a hydroxyl and a nitrile group,
serves as a versatile building block in organic synthesis. Its chirality and the reactivity of its
functional groups make it a valuable intermediate in the preparation of various pharmaceuticals
and fine chemicals. This technical guide provides a comprehensive overview of the molecular
structure of 3-Hydroxybutyronitrile, including its physicochemical properties, spectroscopic
signatures, and a detailed experimental protocol for its synthesis. All quantitative data are
summarized in structured tables, and key workflows are visualized using diagrams to facilitate
understanding and application in a research and development setting.

Molecular Structure and Isomerism

3-Hydroxybutyronitrile, also known as 3-hydroxybutanenitrile, possesses a four-carbon
backbone.[1] The structure is characterized by a nitrile group (-C=N) at the C1 position and a
hydroxyl group (-OH) at the C3 position. This substitution pattern renders the C3 carbon chiral,
leading to the existence of two enantiomers: (R)-3-Hydroxybutyronitrile and (S)-3-
Hydroxybutyronitrile. The stereochemistry is of paramount importance in the synthesis of
enantiomerically pure target molecules.

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond
acceptors (the hydroxyl oxygen and the nitrile nitrogen) influences the molecule's physical
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properties and intermolecular interactions.

Figure 1: 2D structure of 3-Hydroxybutyronitrile (* denotes chiral center).

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 3-Hydroxybutyronitrile are summarized below.
These data are essential for its identification, purification, and handling in a laboratory setting.

hvsical and Chemical :

Property Value Reference(s)

IUPAC Name 3-Hydroxybutanenitrile [1]

3-Hydroxybutyronitrile, beta-
Synonyms o [1]
hydroxybutanenitrile

CAS Number 4368-06-3 [1]
Molecular Formula CsH7NO [1]
Molecular Weight 85.10 g/mol [1]
Boiling Point 214 °C (lit.)

Density 0.976 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.429 (lit.)

SMILES CC(O)CC#N

InChi Key BYJAJQGCMSBKPB- o

UHFFFAOYSA-N

Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity assessment of 3-
Hydroxybutyronitrile. Below are the expected characteristic signals in *H NMR, 3C NMR, IR,
and Mass Spectrometry.

2.2.1. 'H NMR Spectroscopy
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The proton NMR spectrum of 3-Hydroxybutyronitrile will exhibit distinct signals corresponding
to the different proton environments in the molecule.

] Chemical Shift (5, o .
Proton Assignment . Multiplicity Integration
ppm) (Predicted)

-CHs ~1.2 Doublet (d) 3H
-CH2-CN ~2.4 Doublet (d) 2H
-OH Variable Singlet (s) 1H
-CH(OH)- ~4.1 Multiplet (m) 1H

2.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (6, ppm) (Predicted)
-CHs ~23

-CH2-CN ~28

-CH(OH)- ~63

-CN ~118

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and nitrile functional
groups.
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Functional Group Wavenumber (cm—?) Intensity/Description
O-H stretch 3550 - 3200 Strong, Broad

C-H stretch 2950 - 2850 Medium to Strong

C=N stretch 2260 - 2220 Medium, Sharp

C-O stretch 1150 - 1050 Strong

2.2.4. Mass Spectrometry (MS)

In electron ionization mass spectrometry, 3-Hydroxybutyronitrile is expected to show a
molecular ion peak, although it may be of low intensity.[2] Common fragmentation patterns for
alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen
atom.[2] Nitriles may undergo fragmentation involving the loss of HCN.[3]

m/z Value Possible Fragment Identity
85 [M]* (Molecular lon)

84 [M-H]*

70 [M-CHs]*

67 [M-H20]*

45 [CH3CHOH]*

41 [CH2CN]*

Experimental Protocols
Synthesis of 3-Hydroxybutyronitrile via Epoxide Ring-
Opening

This protocol describes a general method for the synthesis of 3-Hydroxybutyronitrile from
propylene oxide and a cyanide source. This reaction should be performed by trained personnel
in a well-ventilated fume hood, as it involves highly toxic cyanide salts.
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Materials and Equipment:

Propylene oxide

e Sodium cyanide (or potassium cyanide)

o Water (deionized)

 Sulfuric acid (concentrated)

o Ethyl acetate

e Anhydrous sodium sulfate

e Round-bottom flask

e Magnetic stirrer

e Dropping funnel

e |ce bath

e Separatory funnel

« Rotary evaporator

« Distillation apparatus

Procedure:

o Preparation of Cyanide Solution: In a round-bottom flask equipped with a magnetic stirrer
and cooled in an ice bath, dissolve sodium cyanide in water.

e pH Adjustment: Slowly add concentrated sulfuric acid dropwise to the cyanide solution until a
pH of approximately 8.5 is reached. It is crucial to maintain a basic pH to avoid the formation
of highly toxic hydrogen cyanide gas.

» Addition of Epoxide: Add propylene oxide dropwise to the cooled and pH-adjusted cyanide
solution.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.
e Work-up:

o Transfer the reaction mixture to a separatory funnel and extract three times with ethyl
acetate.

o Combine the organic layers.
o Dry the combined organic phase over anhydrous sodium sulfate.
o Filter to remove the drying agent.

 Purification:

o Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the
solvent.

o Purify the resulting crude product by vacuum distillation to obtain 3-Hydroxybutyronitrile.

Figure 2: Workflow for the synthesis of 3-Hydroxybutyronitrile.

Conclusion

3-Hydroxybutyronitrile is a structurally simple yet synthetically important molecule. A
thorough understanding of its molecular structure, stereochemistry, and spectroscopic
characteristics is fundamental for its effective use in research and drug development. The data
and protocols presented in this guide are intended to provide a solid technical foundation for
professionals working with this versatile chemical intermediate. As with all chemical
procedures, appropriate safety precautions must be strictly followed, particularly when handling
cyanide-containing reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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